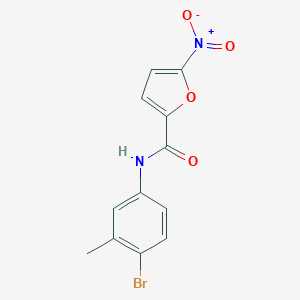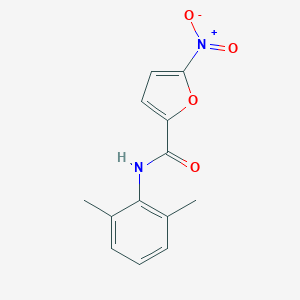![molecular formula C20H21N3O2 B251982 N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and nervous system. JWH-018 has been used extensively in scientific research due to its ability to activate the same receptors as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mécanisme D'action
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide works by binding to the CB1 and CB2 receptors in the brain and nervous system, which are part of the endocannabinoid system. This system is involved in a variety of physiological processes including pain sensation, appetite, and mood regulation. When N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide binds to these receptors, it activates them and produces a range of effects on the body.
Biochemical and Physiological Effects:
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to produce a range of biochemical and physiological effects on the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It has also been shown to increase appetite and produce a euphoric effect similar to that of cannabis. Additionally, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of these receptors in a controlled environment. Additionally, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is a synthetic cannabinoid, which means that it can be easily synthesized and purified for use in experiments.
However, there are also limitations to using N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have a high potential for abuse, which could make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One area of research could focus on the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors, which could provide new insights into the role of these receptors in the body. Additionally, research could focus on the potential therapeutic uses of N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide and other synthetic cannabinoids, particularly in the treatment of pain and inflammation.
Another area of research could focus on the potential negative effects of N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide and other synthetic cannabinoids, particularly in terms of their potential for abuse and addiction. This could include studies on the long-term effects of synthetic cannabinoids on the brain and nervous system, as well as studies on the potential for these compounds to lead to dependence and addiction.
Overall, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is a valuable tool for scientific research and has provided valuable insights into the mechanisms of action of the endocannabinoid system. However, further research is needed to fully understand the potential therapeutic uses and negative effects of this compound and other synthetic cannabinoids.
Méthodes De Synthèse
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1-pentylindole with 4-methyl-α-bromobenzyl ketone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been used extensively in scientific research to study the effects of cannabinoid receptors on the body. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are involved in a variety of physiological processes including pain sensation, appetite, and mood regulation. N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been used to study the effects of cannabinoid receptors on these processes and has provided valuable insights into the mechanisms of action of these receptors.
Propriétés
Formule moléculaire |
C20H21N3O2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-[3-[(4-methylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-7-9-15(10-8-14)19(24)21-11-4-12-22-20(25)18-13-16-5-2-3-6-17(16)23-18/h2-3,5-10,13,23H,4,11-12H2,1H3,(H,21,24)(H,22,25) |
Clé InChI |
ZGJQDPAFLCDSTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)